![molecular formula C8H13NO5 B063227 methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate CAS No. 180336-28-1](/img/structure/B63227.png)
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-methyl-, (2R,3R,4R)- . It is a natural product found in Angylocalyx pynaertii . The molecular formula of the compound is C6H13NO3 .
Molecular Structure Analysis
The compound has a molecular weight of 147.17 g/mol . The IUPAC name is (2R,3R,4R)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol . The InChI and SMILES strings provide more details about the molecular structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.17 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
NMR Spectroscopy and Molecular Modeling
Methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-D-mannopyranoside and its 15N-labeled analog have been synthesized by reaction of methyl 2,6:3,4-dianhydro-α-D-altropyranoside with a mixture of phthalimide and potassium phthalimide or their 15N-labeled analogs . The geometry of the twisted boat conformation of the mannopyranoside derivative has been characterized by molecular dynamics with simulated annealing and correlated with vicinal and long-range 1H-1H and vicinal 1H-15N coupling constants measured by 1H NMR spectroscopy .
Proteomics Research
Methyl 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonimidate is a specialty product for proteomics research . It could be used in the study of protein structure and function, as well as in the development of new therapeutic strategies.
Mechanism of Action
Target of Action
The primary targets of the compound are currently under investigation . The compound is being studied in clinical trials for its potential antiviral activity .
Mode of Action
It is believed to interact with its targets in a way that could potentially inhibit viral replication .
Biochemical Pathways
The compound is believed to interfere with the replication process of viruses, which could potentially affect various biochemical pathways involved in viral replication .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently under investigation .
Result of Action
It is believed that the compound could potentially inhibit viral replication, which could lead to a decrease in viral load .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently under investigation . Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Future Directions
properties
IUPAC Name |
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(9)5-2-4(11)7(12)6(3-10)14-5/h2,4,6-7,9-12H,3H2,1H3/t4-,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYBFRMUWNOGKV-QPPQHZFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(C(C(O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=N)C1=C[C@H]([C@H]([C@H](O1)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372689 |
Source
|
Record name | ST048745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate | |
CAS RN |
180336-28-1 |
Source
|
Record name | ST048745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.